Estrogen Receptor Binding Affinity: Endoxifen vs. Tamoxifen
Endoxifen exhibits a 64-fold higher relative binding affinity (RBA) for the estrogen receptor compared to tamoxifen. In standardized competitive binding assays, endoxifen demonstrates an RBA of 181.0, whereas tamoxifen's RBA is only 2.8 [1]. This translates to an approximately 100-fold greater potency in displacing estradiol from the receptor [2].
| Evidence Dimension | Relative Binding Affinity (RBA) to Estrogen Receptor (Estradiol = 100) |
|---|---|
| Target Compound Data | RBA = 181.0 |
| Comparator Or Baseline | Tamoxifen: RBA = 2.8 |
| Quantified Difference | ~64-fold higher RBA |
| Conditions | In vitro competitive binding assay using recombinant human ERα/β, fluorescence polarization |
Why This Matters
This quantitative difference confirms that endoxifen, not tamoxifen, is the primary driver of ER antagonism, making direct procurement essential for experiments requiring potent and consistent ER modulation.
- [1] Mürdter TE, Schroth W, Bacchus-Gerybadze L, et al. Activity levels of tamoxifen metabolites at the estrogen receptor and the impact of genetic polymorphisms of phase I and II enzymes on their concentration levels in plasma. Clin Pharmacol Ther. 2011;89(5):708-717. (Table 1) View Source
- [2] Lim YC, Desta Z, Flockhart DA, Skaar TC. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Cancer Chemother Pharmacol. 2005;55(5):471-478. View Source
